6,8,9,10-Tetrahydro-7H-[1]benzopyrano[3,2-b]pyridine
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Overview
Description
6,8,9,10-Tetrahydro-7H-1benzopyrano[3,2-b]pyridine is a heterocyclic compound that features a fused benzopyran and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,9,10-Tetrahydro-7H-1benzopyrano[3,2-b]pyridine can be achieved through multicomponent reactions. One efficient method involves a three-component reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . This reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65–98%) without the need for a metal catalyst .
Industrial Production Methods
The absence of metal catalysts and simple workup procedures further support the potential for industrial application .
Chemical Reactions Analysis
Types of Reactions
6,8,9,10-Tetrahydro-7H-1benzopyrano[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction type .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce reduced forms of the original compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6,8,9,10-Tetrahydro-7H-1benzopyrano[3,2-b]pyridine involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Benzo[h]pyrano[2,3-b]quinoline: Shares a similar fused ring system but differs in specific functional groups and structural features.
Pyrano[2,3-c]pyrazole: Another heterocyclic compound with a pyran ring fused to a pyrazole ring.
Benzopyran-annulated pyrano[2,3-c]pyrazole: Exhibits similar structural motifs and biological activities.
Uniqueness
6,8,9,10-Tetrahydro-7H-1benzopyrano[3,2-b]pyridine is unique due to its specific ring fusion and the potential for diverse chemical modifications. Its structural properties enable a wide range of applications in scientific research and industry .
Properties
CAS No. |
62751-83-1 |
---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
7,8,9,10-tetrahydro-6H-chromeno[3,2-b]pyridine |
InChI |
InChI=1S/C12H13NO/c1-2-5-11-9(4-1)8-10-12(14-11)6-3-7-13-10/h3,6-7H,1-2,4-5,8H2 |
InChI Key |
VSGNNDRCPHPTJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)CC3=C(O2)C=CC=N3 |
Origin of Product |
United States |
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